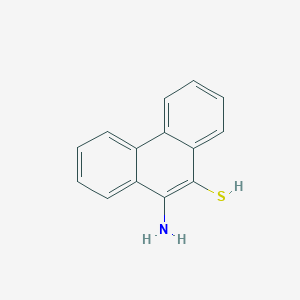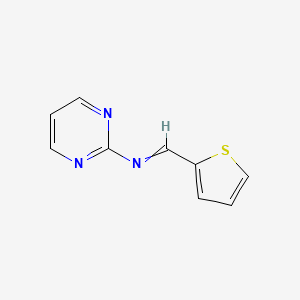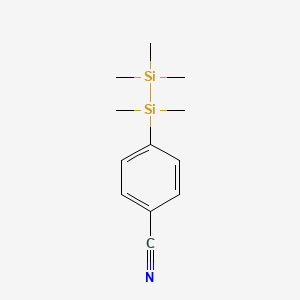
Hexane, 2-chloro-1,1-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexane, 2-chloro-1,1-dimethoxy- is an organic compound with the molecular formula C8H17ClO2. It is a derivative of hexane, where two methoxy groups and one chlorine atom are attached to the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Hexane, 2-chloro-1,1-dimethoxy- can be synthesized through the reaction of hexane with methanol and hydrochloric acid. The reaction typically involves the chlorination of hexane followed by the methoxylation process. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of hexane, 2-chloro-1,1-dimethoxy- involves large-scale chlorination and methoxylation processes. These processes are carried out in reactors designed to handle the exothermic nature of the reactions. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound.
化学反应分析
Types of Reactions
Hexane, 2-chloro-1,1-dimethoxy- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form hexane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution: Products include hexane derivatives with various functional groups.
Oxidation: Products include hexane derivatives with aldehyde or carboxylic acid groups.
Reduction: Products include hexane derivatives with reduced functional groups.
科学研究应用
Hexane, 2-chloro-1,1-dimethoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of hexane, 2-chloro-1,1-dimethoxy- involves its interaction with molecular targets through its functional groups. The chlorine atom and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions.
相似化合物的比较
Hexane, 2-chloro-1,1-dimethoxy- can be compared with other similar compounds such as:
Hexane, 2-chloro-1,1-dimethoxyethane: Similar structure but with different functional groups.
Cyclohexane, 1,1-dimethoxy-: Similar methoxy groups but different carbon backbone.
2-Chloro-1,1-dimethoxyethane: Similar functional groups but shorter carbon chain.
The uniqueness of hexane, 2-chloro-1,1-dimethoxy- lies in its specific combination of functional groups and carbon backbone, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
142836-42-8 |
|---|---|
分子式 |
C8H17ClO2 |
分子量 |
180.67 g/mol |
IUPAC 名称 |
2-chloro-1,1-dimethoxyhexane |
InChI |
InChI=1S/C8H17ClO2/c1-4-5-6-7(9)8(10-2)11-3/h7-8H,4-6H2,1-3H3 |
InChI 键 |
MRLGNIVYJBFBSV-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(OC)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


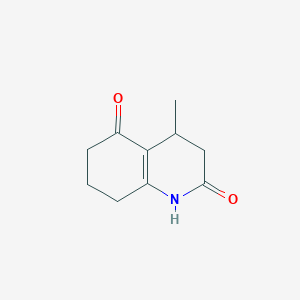
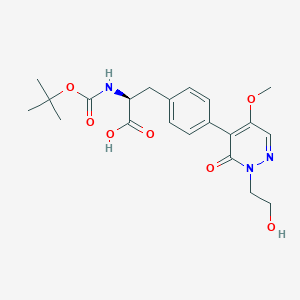
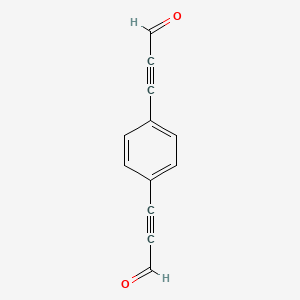
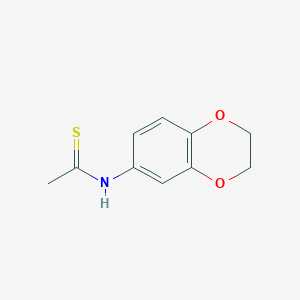

![3,5-Dibromo-4-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12543760.png)
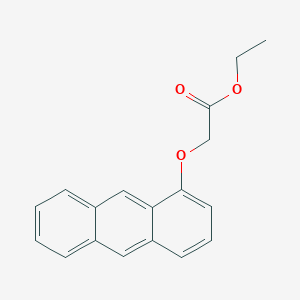
![3-[({5-[4-(Hydroxymethyl)phenyl]pyridin-3-yl}amino)methyl]phenol](/img/structure/B12543772.png)
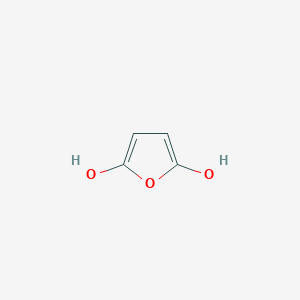
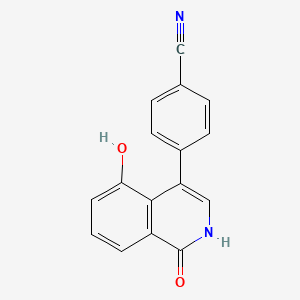
![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)
